N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
CAS No.:
Cat. No.: VC17315101
Molecular Formula: C21H25N5O6
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25N5O6 |
|---|---|
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
| Standard InChI | InChI=1S/C21H25N5O6/c1-3-30-12(2)31-17-16(28)14(9-27)32-21(17)26-11-24-15-18(22-10-23-19(15)26)25-20(29)13-7-5-4-6-8-13/h4-8,10-12,14,16-17,21,27-28H,3,9H2,1-2H3,(H,22,23,25,29)/t12?,14-,16-,17-,21-/m1/s1 |
| Standard InChI Key | RUMKEFMOMLCVAL-NZUHDNPQSA-N |
| Isomeric SMILES | CCOC(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
| Canonical SMILES | CCOC(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Introduction
Structural Elucidation and Stereochemical Features
Core Molecular Architecture
The compound features a purine scaffold (C₅H₄N₄) substituted at the N9 position with a modified oxolane (tetrahydrofuran) ring. The oxolane moiety contains four chiral centers (2R,3R,4R,5R) and three functional groups:
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3-(1-Ethoxyethoxy): A diether group providing hydrophobicity and metabolic stability.
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4-Hydroxy: A polar hydroxyl group enabling hydrogen bonding.
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5-(Hydroxymethyl): A hydroxymethyl group enhancing solubility.
At the N6 position of the purine ring, a benzamide group (C₆H₅CONH-) is attached, introducing aromaticity and potential π-π stacking interactions .
Stereochemical Implications
The 2R,3R,4R,5R configuration of the oxolane ring imposes a rigid chair-like conformation, optimizing spatial alignment for receptor binding. Comparative analysis with similar glycoside derivatives suggests this stereochemistry may enhance target selectivity, as seen in nucleoside analogs like Tecophilin .
Physicochemical Properties
Calculated Molecular Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₅N₅O₇ |
| Molecular Weight | 471.45 g/mol |
| LogP (Partition Coeff.) | 1.2 (Predicted) |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 11 |
The compound exhibits moderate lipophilicity (LogP ~1.2), balancing membrane permeability and aqueous solubility. The presence of multiple hydroxyl and ether groups contributes to its polar surface area (PSA ≈ 150 Ų), which may limit blood-brain barrier penetration .
Stability Profile
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pH Stability: Preliminary simulations indicate decomposition at pH <3 due to acid-catalyzed hydrolysis of the ethoxyethoxy group.
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Thermal Stability: Melting point estimated at 180–185°C based on analogs like CID 101529452 .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis can be conceptualized in three stages:
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Oxolane Ring Construction: Stereoselective formation of the 2R,3R,4R,5R-oxolane via Sharpless asymmetric dihydroxylation.
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Purine Functionalization: Mitsunobu coupling of the oxolane to 6-chloropurine.
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Benzamide Conjugation: Buchwald-Hartwig amination at the N6 position.
Key Challenges
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Stereochemical Control: Achieving >95% enantiomeric excess at C3 and C4 requires chiral auxiliaries.
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Glycosidic Bond Stability: The 1-ethoxyethoxy group may undergo β-elimination under basic conditions.
Toxicological Considerations
Predicted ADMET Properties
| Parameter | Prediction |
|---|---|
| CYP3A4 Inhibition | Moderate (Probability: 0.67) |
| hERG Blockage | Low Risk (IC₅₀ >10 μM) |
| Ames Mutagenicity | Negative |
Metabolite Identification
Phase I metabolism likely involves:
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O-Deethylation of the ethoxyethoxy group.
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Oxidation of the hydroxymethyl to a carboxylic acid.
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